MDMB-CHMINACA (methyl 2-[1-(cyclohexylmethyl)-1H-indazole-3-carboxamido]-3,3-dimethylbutanoate) is a synthetic cannabinoid receptor agonist (SCRA) belonging to the indazole-carboxamide class. [, , , ] These compounds are structurally related to Δ9-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis, but often exhibit greater potency and efficacy at cannabinoid receptors. [, ] Due to their emergence as new psychoactive substances (NPS), MDMB-CHMINACA and related compounds are of significant interest to the scientific community, particularly in the fields of analytical chemistry, pharmacology, and toxicology. [, , , , , , , , ] Research efforts are primarily focused on understanding the synthesis, metabolism, pharmacological properties, and potential toxicity of these substances to address public health concerns and inform harm reduction strategies. [, , , , , , , , ]
Related Compounds
AB-CHMINACA
Compound Description: AB-CHMINACA is a synthetic cannabinoid receptor agonist (SCRA). It is a valine derivative with a cyclohexylmethyl side chain. [] Like MDMB-CHMINACA, it is considered a third-generation synthetic cannabinoid. [] AB-CHMINACA has been identified in forensic casework and is known to cause adverse effects similar to other synthetic cannabinoids. [, , ]
Relevance: AB-CHMINACA is structurally related to MDMB-CHMINACA through the presence of a cyclohexylmethyl side chain and an indazole core. [, , ] Both compounds belong to the indazole-3-carboxamide class of synthetic cannabinoids. [, , ]
5F-ADB-PINACA (5F-ADB)
Compound Description: 5F-ADB-PINACA, also known as 5F-ADB, is a synthetic cannabinoid known for its high potency. [, , , , ] It has been associated with numerous fatalities and is considered a significant public health concern. [, , ]
Relevance: 5F-ADB-PINACA shares a structural similarity with MDMB-CHMINACA through their common indazole core structure. [, , , , ] Both compounds are classified as indazole-3-carboxamide synthetic cannabinoids. [, , , , ]
APICA
Compound Description: APICA is a synthetic cannabinoid receptor agonist that has been detected in forensic casework. [] It is known to induce psychoactive effects. []
Relevance: While APICA and MDMB-CHMINACA have different core structures, they are both classified as synthetic cannabinoids. [] This indicates they share a structural similarity in the regions of their molecules that interact with cannabinoid receptors.
MDMB-CHMICA
Compound Description: MDMB-CHMICA is a synthetic cannabinoid that, like MDMB-CHMINACA, is a tert-leucine derivative. [, , , , , ] It is considered a third-generation synthetic cannabinoid. [, , , , , ] MDMB-CHMICA is known to cause severe adverse effects, including seizures and other neurological and psychiatric symptoms. [, , ]
Relevance: MDMB-CHMICA is structurally similar to MDMB-CHMINACA due to the shared tert-leucine moiety and the indazole core structure. [, , , , , ] Both compounds belong to the indazole-3-carboxamide class of synthetic cannabinoids. [, , , , , ]
5F-MDMB-PINACA
Compound Description: 5F-MDMB-PINACA, also known as 5F-ADB, is a highly potent synthetic cannabinoid. [, , , , , , ] It is known to have a high risk of causing severe toxicity and death. [, , , ]
Relevance: 5F-MDMB-PINACA shares a structural similarity with MDMB-CHMINACA through the indazole core structure and the dimethylbutanoate group. [, , , , , , ] Both belong to the indazole-3-carboxamide class of synthetic cannabinoids. [, , , , , , ]
MDMB-FUBINACA
Compound Description: MDMB-FUBINACA is a synthetic cannabinoid that belongs to the indazole-3-carboxamide class. [, , , , ] It is structurally similar to other potent synthetic cannabinoids and is known to cause adverse effects. [, ]
Relevance: MDMB-FUBINACA shares a close structural similarity with MDMB-CHMINACA, differing only in the substituent on the indazole ring. [, , , , ] Both compounds are classified as indazole-3-carboxamide synthetic cannabinoids and share the dimethylbutanoate group. [, , , , ]
ADB-CHMINACA
Compound Description: ADB-CHMINACA is a third-generation synthetic cannabinoid that is structurally similar to other potent indazole-based synthetic cannabinoids. [, ] It is known to cause significant toxicity and adverse health effects. [, ]
Relevance: ADB-CHMINACA is structurally related to MDMB-CHMINACA through the presence of a cyclohexylmethyl side chain and an indazole core. [, ] Both compounds belong to the indazole-3-carboxamide class of synthetic cannabinoids. [, ]
AMB-FUBINACA
Compound Description: AMB-FUBINACA is a synthetic cannabinoid that is structurally related to other indazole-3-carboxamide SCRAs. [] It is known to be a potent agonist at both CB1 and CB2 receptors. []
Relevance: Although AMB-FUBINACA and MDMB-CHMINACA have different N-alkyl substituents on their indazole cores, they share the same indazole core and both belong to the indazole-3-carboxamide class of synthetic cannabinoids. []
5F-MDMB-PICA
Compound Description: 5F-MDMB-PICA is a synthetic cannabinoid that is structurally related to other indazole-based synthetic cannabinoids. []
Relevance: 5F-MDMB-PICA is structurally similar to MDMB-CHMINACA through the shared indazole core. [] Both compounds belong to the broader class of indazole-3-carboxamide synthetic cannabinoids. []
4F-MDMB-BINACA
Compound Description: 4F-MDMB-BINACA is a potent synthetic cannabinoid receptor agonist. [, , , ] It has been implicated in multiple fatalities and has been identified in various forensic casework. [, ]
Relevance: 4F-MDMB-BINACA shares a close structural similarity with MDMB-CHMINACA, both having an indazole core, but differ in their N-alkyl substituents and the presence of a fluorine atom in 4F-MDMB-BINACA. [, , , ] Both belong to the indazole-3-carboxamide class of synthetic cannabinoids. [, , , ]
MDMB-4en-PINACA
Compound Description: MDMB-4en-PINACA is a potent synthetic cannabinoid that is structurally similar to other indazole-based SCRAs. [, , , , , ] It is known to have been associated with fatalities and has been detected in forensic investigations. [, , ]
Relevance: MDMB-4en-PINACA and MDMB-CHMINACA share a very similar structure, both having an indazole core and a dimethylbutanoate group, but differ in their N-alkyl substituents. [, , , , , ] They both fall under the indazole-3-carboxamide class of synthetic cannabinoids. [, , , , , ]
5F-MDMB-P7AICA
Compound Description: 5F-MDMB-P7AICA is a highly potent synthetic cannabinoid that has been implicated in intoxications and fatalities. [] Its presence in biological samples can be difficult to detect due to rapid metabolization. []
Relevance: While 5F-MDMB-P7AICA differs from MDMB-CHMINACA in its core structure (7-azaindole vs. indazole), they both share the same dimethylbutanoate group and a similar overall structure, highlighting the ongoing trend of structural modifications in synthetic cannabinoids. []
4F-ABUTINACA
Compound Description: 4F-ABUTINACA is a potent synthetic cannabinoid receptor agonist (SCRA) that is structurally related to other indazole-based SCRAs. []
Relevance: 4F-ABUTINACA and MDMB-CHMINACA share a similar structure, both having an indazole core but differ in their N-alkyl substituents and the presence of a fluorine atom in 4F-ABUTINACA. [] They both belong to the indazole-3-carboxamide class of synthetic cannabinoids. []
ADB-BUTINACA
Compound Description: ADB-BUTINACA is a synthetic cannabinoid that is structurally related to other indazole-based synthetic cannabinoids. [] It has been identified in e-liquids, raising concerns about its potential for abuse. []
Relevance: ADB-BUTINACA and MDMB-CHMINACA share a similar structure with an indazole core, but they differ in their N-alkyl substituents. [] Both belong to the indazole-3-carboxamide class of synthetic cannabinoids. []
Synthesis Analysis
Methods and Technical Details
MDMB-CHMINACA can be synthesized through various chemical pathways, typically involving the reaction of indazole derivatives with appropriate acylating agents. The synthesis often employs techniques such as:
Refluxing: Heating the reaction mixture under reflux conditions to facilitate the reaction between indazole and carboxylic acid derivatives.
Solvent Use: Common solvents include dichloromethane or acetonitrile, which help dissolve reactants and facilitate the reaction.
The detailed synthesis process involves multiple steps, including purification techniques like recrystallization or chromatography to obtain pure MDMB-CHMINACA.
Chemical Reactions Analysis
Reactions and Technical Details
MDMB-CHMINACA undergoes various chemical reactions typical of synthetic cannabinoids, including:
Hydrolysis: The ester functional group can hydrolyze under certain conditions, leading to the formation of carboxylic acids.
Metabolic Reactions: In biological systems, MDMB-CHMINACA is metabolized primarily through phase I metabolic processes, resulting in several metabolites that may retain some biological activity.
Analytical methods such as liquid chromatography coupled with mass spectrometry (LC-MS) are frequently employed to identify these reactions and their products in biological samples.
Mechanism of Action
Process and Data
MDMB-CHMINACA acts primarily as an agonist at the CB1 receptor, mimicking the effects of delta-9-tetrahydrocannabinol (THC), the active component of cannabis. When MDMB-CHMINACA binds to the CB1 receptor, it initiates a cascade of intracellular signaling pathways that lead to various physiological effects such as euphoria, altered perception, and increased appetite.
The compound's potency is attributed to its structural features that enhance binding affinity for the CB1 receptor compared to other cannabinoids. Studies have shown that MDMB-CHMINACA exhibits significantly higher potency than THC in vitro, indicating a potential for more pronounced psychoactive effects.
Physical and Chemical Properties Analysis
Physical and Chemical Properties
MDMB-CHMINACA possesses several notable physical and chemical properties:
Melting Point: Approximately 133–134 °C.
Solubility: Poorly soluble in water but soluble in organic solvents like ethanol and methanol.
Stability: Sensitive to hydrolysis under high humidity or elevated temperatures; storage conditions significantly affect its stability.
These properties are crucial for understanding both its analytical detection methods and potential degradation pathways during storage or use.
Applications
Scientific Uses
MDMB-CHMINACA has been primarily studied within toxicology and forensic science contexts due to its presence in illicit drug markets. Its applications include:
Analytical Chemistry: Used as a reference standard in studies aimed at detecting synthetic cannabinoids in biological matrices such as urine, blood, or hair.
Toxicological Studies: Research into its pharmacokinetics and metabolic pathways helps understand its impact on human health and informs public health responses to synthetic cannabinoid use.
Despite its potential applications in research settings, MDMB-CHMINACA's classification as a controlled substance limits its legal use in scientific studies.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Ultrasensitive chemiluminescent beta-galactosidase substrate. D-luciferin analog with beta-galactoside on 6-O position. Beta-galactoside must be hydrolysed by beta-galactosidase before luciferin can be acted on by firefire luciferase. Can detect as little as 3 x 10-19 mol of beta-galactosidase per assay. Luciferin-O-galactopyranoside is a bioluminogenic substrate for beta-galactosidase.
Lucifer yellow dye is an organic lithium salt. It has a role as a fluorochrome. It contains a lucifer yellow anion. It is functionally related to a 4-amino-1,8-naphthalimide.
Lucifer yellow carbohydrazide dye is an organic dilithium salt having 6-amino-2-[(hydrazinocarbonyl)amino]-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-5,8-disulfonate as the counterion. It has a role as a fluorochrome. It contains a lucifer yellow carbohydrazide dye(2-).
Lucinactant (trade name Surfaxin) is a liquid medication used to treat Infant Respiratory Distress Syndrome in infants.[1] It was approved for use in the United States by the U.S. Food and Drug Administration (FDA) on March 6, 2012. (Source: http://en.wikipedia.org/wiki/Lucinactant)